molecular formula C11H20N2S B8350904 5-tert-Butyl-3-isobutylthiazol-2(3H)-imine

5-tert-Butyl-3-isobutylthiazol-2(3H)-imine

Cat. No. B8350904
M. Wt: 212.36 g/mol
InChI Key: YYIDREBHIDNINW-UHFFFAOYSA-N
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Patent
US08895592B2

Procedure details

A mixture of 3,3-dimethylbutanal (14.5 mL, 115 mmol), 2-methylpropan-1-amine (10.5 mL, 105 mmol) and 10 g of 4 Å molecular sieves (8-12 mesh beads) in acetonitrile (100 mL) was stirred at ambient temperature for 16 h. The material was filtered through Celite with acetonitrile (additional 50 mL) then potassium thiocyanate (13.5 g, 139 mmol) was added to the filtrate and the mixture was warmed to 50° C. Iodine (53.1 g, 209 mmol) was added and the mixture was stirred at 50° C. for 16 h. The mixture was cooled to ambient temperature and then was stirred with sodium metabisulfite (200 mL of 20% aqueous solution) for 1 h at which time the layers were separated. The aqueous layer was extracted with EtOAc (3×15 mL). The combined organics were dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude material was purified by column chromatography (SiO2, 10% MeOH/CH2Cl2 then 9:1:0.1 CH2Cl2:MeOH:NH4OH) to give the title compound (21.5 g, 101 mmol, 97% yield). MS (DCI/NH3) m/z 213 (M+H)+.
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
potassium thiocyanate
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
53.1 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH:4]=[O:5].[CH3:8][CH:9]([CH3:12])[CH2:10][NH2:11].[S-:13][C:14]#[N:15].[K+].II.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>C(#N)C.CO.C(Cl)Cl>[NH4+:11].[OH-:5].[C:2]([C:3]1[S:13][C:14](=[NH:15])[N:11]([CH2:10][CH:9]([CH3:12])[CH3:8])[CH:4]=1)([CH3:7])([CH3:6])[CH3:1] |f:2.3,5.6.7,11.12|

Inputs

Step One
Name
Quantity
14.5 mL
Type
reactant
Smiles
CC(CC=O)(C)C
Name
Quantity
10.5 mL
Type
reactant
Smiles
CC(CN)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
potassium thiocyanate
Quantity
13.5 g
Type
reactant
Smiles
[S-]C#N.[K+]
Step Three
Name
Quantity
53.1 g
Type
reactant
Smiles
II
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The material was filtered through Celite with acetonitrile (additional 50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 50° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography (SiO2, 10% MeOH/CH2Cl2

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[NH4+].[OH-]
Name
Type
product
Smiles
C(C)(C)(C)C1=CN(C(S1)=N)CC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 101 mmol
AMOUNT: MASS 21.5 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 192.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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